molecular formula C19H29N3O5 B14497241 L-Valyl-L-tyrosyl-D-valine CAS No. 64834-42-0

L-Valyl-L-tyrosyl-D-valine

Cat. No.: B14497241
CAS No.: 64834-42-0
M. Wt: 379.5 g/mol
InChI Key: ZNGPROMGGGFOAA-HRCADAONSA-N
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Description

L-Valyl-L-tyrosyl-D-valine is a tripeptide composed of the amino acids L-valine, L-tyrosine, and D-valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-tyrosyl-D-valine typically involves the stepwise coupling of the constituent amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include tert-butyloxycarbonyl (Boc) for the amino group and methyl or ethyl esters for the carboxyl group.

    Coupling Reaction: The first step involves coupling L-valine with L-tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: The protecting groups are then removed using appropriate reagents, such as trifluoroacetic acid (TFA) for Boc groups and sodium hydroxide (NaOH) for esters.

    Final Coupling: The resulting dipeptide is then coupled with D-valine using similar coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. The process involves anchoring the first amino acid to a solid resin, followed by sequential addition of protected amino acids, and finally cleaving the peptide from the resin.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-tyrosyl-D-valine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine crosslinks.

    Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Valyl-L-tyrosyl-D-valine has several applications in scientific research:

    Biochemistry: It is used as a model compound to study peptide interactions and folding.

    Medicine: Potential therapeutic applications include its use as a drug delivery vehicle or in the design of peptide-based drugs.

    Industry: It can be used in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Valyl-L-tyrosyl-D-valine depends on its specific application. In drug delivery, it may act by enhancing the stability and bioavailability of the drug. The molecular targets and pathways involved can vary, but typically include interactions with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    L-Valyl-L-tyrosyl-L-valine: A similar tripeptide with L-valine at both ends.

    L-Valyl-L-phenylalanine: A dipeptide with similar structural properties but lacking the third amino acid.

Uniqueness

L-Valyl-L-tyrosyl-D-valine is unique due to the presence of D-valine, which can confer different stereochemical properties and potentially alter its biological activity compared to its all-L counterpart.

Properties

CAS No.

64834-42-0

Molecular Formula

C19H29N3O5

Molecular Weight

379.5 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16+/m0/s1

InChI Key

ZNGPROMGGGFOAA-HRCADAONSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N

Origin of Product

United States

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